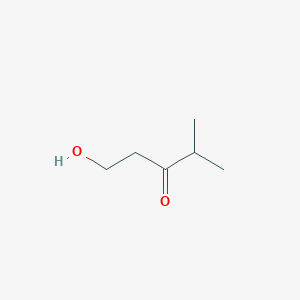

1-Hydroxy-4-methylpentan-3-one

Description

Properties

IUPAC Name |

1-hydroxy-4-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKGUHIWXLFLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132350-33-5 | |

| Record name | 1-hydroxy-4-methylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation of 1-Hydroxy-4-methylpentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Hydroxy-4-methylpentan-3-one (C₆H₁₂O₂). The document outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this primary alpha-hydroxy ketone. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted spectroscopic data and established methodologies in organic chemistry. This approach serves as a robust framework for researchers encountering this or structurally similar compounds in their work.

Introduction

This compound is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol . It is classified as a primary alpha-hydroxy ketone, featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group. Understanding the precise structure of such molecules is paramount in fields like drug development and materials science, where structure dictates function. This guide details the analytical workflow for confirming the molecular structure of this compound.

Chemical Structure:

IUPAC Name: this compound CAS Number: 132350-33-5 Molecular Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol SMILES: CC(C)C(=O)CCO

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | t | 2H | -CH₂-OH |

| ~2.90 | sept | 1H | -CH(CH₃)₂ |

| ~2.75 | t | 2H | -C(=O)-CH₂- |

| ~2.50 (broad) | s | 1H | -OH |

| ~1.15 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~215 | C | C=O (Ketone) |

| ~58 | CH₂ | -CH₂-OH |

| ~45 | CH | -CH(CH₃)₂ |

| ~38 | CH₂ | -C(=O)-CH₂- |

| ~18 | CH₃ | -CH(CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500-3200 (broad) | Strong | O-H stretch (alcohol) |

| 2960-2870 | Medium-Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment Ion |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 85 | [M - CH₂OH]⁺ |

| 71 | [CH₃CH(CH₃)CO]⁺ |

| 43 | [CH₃CH(CH₃)]⁺ (base peak) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural elucidation of this compound.

Synthesis Protocol: Aldol Condensation of Isobutyraldehyde and Acetone (Illustrative)

While several synthetic routes exist, a common method involves the base-catalyzed aldol condensation.

Materials:

-

Isobutyraldehyde

-

Acetone

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of isobutyraldehyde in excess acetone in a round-bottom flask cooled in an ice bath, slowly add a 10% aqueous NaOH solution dropwise via a dropping funnel.

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural characterization of the synthesized compound.

An In-depth Technical Guide to 1-Hydroxy-4-methylpentan-3-one and its Isomeric Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 1-Hydroxy-4-methylpentan-3-one (CAS Number: 132350-33-5), a primary alpha-hydroxy ketone. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide leverages data from its well-characterized constitutional isomer, 4-hydroxy-4-methylpentan-2-one (Diacetone Alcohol), to provide a thorough understanding of the chemical properties, synthesis, and potential applications of this class of molecules.

Introduction to this compound

This compound is an organic compound featuring both a hydroxyl and a carbonyl functional group.[1] Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[1][2] While specific research on CAS 132350-33-5 is sparse, its general classification as a primary alpha-hydroxy ketone suggests its utility as a building block for more complex molecules, including heterocyclic compounds with potential biological activity.[1][2]

Physicochemical Properties

A summary of the known and computed physicochemical properties for this compound is presented below. For comparative purposes, the experimental data for its isomer, Diacetone Alcohol, is also included.

| Property | This compound (CAS 132350-33-5) | 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol, CAS 123-42-2) |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [2][3][4] | 116.16 g/mol [5] |

| IUPAC Name | This compound[2][3] | 4-hydroxy-4-methylpentan-2-one[5] |

| Boiling Point | Not available | 168 °C |

| Melting Point | Not available | -44 °C |

| Density | Not available | 0.938 g/cm³ at 20°C |

| Flash Point | Not available | 58 °C |

| Water Solubility | Not available | Miscible |

| SMILES | CC(C)C(=O)CCO[2][4] | CC(C)(O)CC(=O)C[5] |

| InChIKey | PWKGUHIWXLFLFN-UHFFFAOYSA-N[2][3] | SWXVUIWOUIDPGS-UHFFFAOYSA-N[5] |

Synthesis of Alpha-Hydroxy Ketones: A Representative Protocol

The synthesis of alpha-hydroxy ketones can be achieved through various methods, including the oxidation of alkenes and the reductive coupling of esters.[2][6] A common laboratory-scale synthesis for a related alpha-hydroxy ketone, Diacetone Alcohol, involves the base-catalyzed self-condensation of acetone.[1][2]

Experimental Protocol: Synthesis of 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol)

This protocol describes a typical procedure for the synthesis of Diacetone Alcohol.

Materials:

-

Acetone

-

Barium Hydroxide (Ba(OH)₂)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Acetone is refluxed over a catalytic amount of barium hydroxide.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The excess acetone is removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether and washed with a dilute HCl solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield pure 4-hydroxy-4-methylpentan-2-one.

Spectroscopic Data of 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol)

The following tables summarize the key spectroscopic data for Diacetone Alcohol, which can serve as a reference for the characterization of related alpha-hydroxy ketones.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.23 | s | 6H | 2 x CH₃ (C4) |

| 2.22 | s | 3H | CH₃ (C1) |

| 2.62 | s | 2H | CH₂ (C3) |

| 3.90 | s | 1H | OH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 30.0 | 2 x CH₃ (C4) |

| 32.5 | CH₃ (C1) |

| 53.0 | CH₂ (C3) |

| 70.0 | C4 |

| 208.0 | C2 (C=O) |

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 101 | 25 | [M - CH₃]⁺ |

| 59 | 100 | [C₃H₇O]⁺ |

| 58 | 40 | [C₃H₆O]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 (broad) | O-H stretch |

| 2970 | C-H stretch (sp³) |

| 1710 | C=O stretch (ketone) |

| 1365, 1170 | C-O stretch |

Application in the Synthesis of Biologically Active Molecules

Alpha-hydroxy ketones are valuable precursors for the synthesis of various heterocyclic compounds, including pyrazoles, which are known to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[7][8]

General Synthesis of Pyrazole Derivatives

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Alpha-hydroxy ketones can be converted to 1,3-dicarbonyl compounds, which then serve as the key building block for the pyrazole ring.

Antimicrobial Activity of Pyrazole Derivatives

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, certain novel pyrazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[8] The table below presents representative MIC values for a series of synthesized pyrazole derivatives against common bacterial strains.

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

| Pyrazole Derivative 1 | 0.25 | 4 |

| Pyrazole Derivative 2 | 1 | 0.25 |

| Pyrazole Derivative 3 | 0.5 | 2 |

| Ciprofloxacin (Control) | 0.5 | 1 |

Conclusion

References

- 1. Buy this compound | 132350-33-5 [smolecule.com]

- 2. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 132350-33-5 | Buy Now [molport.com]

- 5. Diacetone Alcohol | C6H12O2 | CID 31256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview [jove.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Hydroxy ketones as useful templates in asymmetric reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Hydroxy-4-methylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Hydroxy-4-methylpentan-3-one. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols for property determination, and logical workflow visualizations to support laboratory characterization.

Core Physicochemical Data

This compound, a primary alpha-hydroxy ketone, serves as a versatile organic compound with applications as a solvent and a synthetic intermediate.[1] Its identity is established by a unique combination of identifiers and physical properties.[2][3]

Chemical Identifiers and Molecular Details

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 132350-33-5 | [2][3] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| Canonical SMILES | CC(C)C(=O)CCO | [2][3] |

| InChI Key | PWKGUHIWXLFLFN-UHFFFAOYSA-N | [2] |

| Synonyms | 1-hydroxy-4-methyl-3-pentanone | [4][5] |

Computed Physical Properties

The following table summarizes key physicochemical properties computed from the molecular structure. These values are valuable for predictive modeling and initial experimental design.

| Property | Value | Source |

| XLogP3-AA (Lipophilicity) | 0.2 | [2] |

| Monoisotopic Mass | 116.083729621 Da | [2] |

| Polar Surface Area | 37.3 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Refractivity | 76.6 m³/mol | [2] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements, indicating it should be handled with appropriate personal protective equipment in a well-ventilated area.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard precautionary statements for handling include avoiding breathing vapors, washing skin thoroughly after handling, and using only in a well-ventilated area.[6][7][8]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized laboratory methods for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10][11] This protocol describes the Thiele tube or oil bath method for accurate determination.

Apparatus:

-

Thiele tube or 250 mL beaker (for oil bath)

-

High-boiling point liquid (e.g., paraffin oil)

-

Thermometer (-10 to 200°C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Set up the apparatus, immersing the thermometer and attached tube into the oil bath within the Thiele tube.[9] Ensure the oil level is above the sample but below the opening of the test tube.

-

Gently heat the apparatus.[12] As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[9][12]

-

Turn off the heat and allow the apparatus to cool slowly while stirring the oil bath to maintain a uniform temperature.

-

The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

-

For accuracy, repeat the measurement and record the barometric pressure.[10]

Determination of Density (Mass/Volume Method)

Density is a fundamental property defined as the mass of a substance per unit volume.[13] This can be precisely measured using a balance and a graduated cylinder or pycnometer.

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero.[13] If taring is not possible, record the mass of the empty cylinder (m₁).[13]

-

Accurately measure a specific volume of this compound (e.g., 10.0 mL) and add it to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[13]

-

Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder (m = m₂ - m₁).

-

Calculate the density using the formula: ρ = m / V .[13]

-

Repeat the measurement at least three times and calculate the average density for improved accuracy.[13][14] Ensure the temperature of the liquid is recorded as density is temperature-dependent.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[15] This protocol determines the solubility in a solvent like water.

Apparatus:

-

Test tubes with stoppers

-

Test tube rack

-

Graduated cylinder

-

Thermometer

-

Electronic balance

-

Spatula and weighing dish

-

Distilled water (or other solvent)

Procedure:

-

Measure a precise volume of the chosen solvent (e.g., 10 mL of distilled water) and pour it into a test tube.[15]

-

Record the initial temperature of the solvent.

-

Weigh a known mass of this compound in a weighing dish.

-

Add a small, measured amount of the compound to the test tube.[16]

-

Stopper the test tube and shake vigorously to dissolve the substance.[15] Avoid warming the tube with your hands.[15]

-

Continue adding small, known increments of the compound, shaking after each addition, until a small amount of undissolved solid remains, indicating saturation.[16][17]

-

Allow the solution to settle and re-measure the final temperature.

-

Weigh the remaining undissolved compound in the weighing dish to determine the total mass that was dissolved.

-

Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL).[16]

Visualizations: Workflows and Pathways

To aid researchers, the following diagram illustrates a standardized workflow for the physicochemical characterization of a novel or uncharacterized chemical compound.

Caption: Workflow for Physicochemical Characterization of a Chemical Compound.

References

- 1. Buy this compound | 132350-33-5 [smolecule.com]

- 2. This compound | C6H12O2 | CID 14711688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 132350-33-5 | Buy Now [molport.com]

- 4. The IUPAC name of the compound `CH_(3)-overset(CH_(3))overset(|)(C)H-overset(O)overset(||)(C)-CH_(2)-CH_(2)OH` is [allen.in]

- 5. m.youtube.com [m.youtube.com]

- 6. medline.com [medline.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. sciencebuddies.org [sciencebuddies.org]

- 17. Discussion: Solubility Experiment | Chemistry for Majors [courses.lumenlearning.com]

A Technical Guide to the Synthesis of Diacetone Alcohol (4-Hydroxy-4-methylpentan-2-one) via Acetone Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation of acetone is a classic and fundamental reaction in organic chemistry, yielding a valuable β-hydroxy ketone. It is important to clarify that the direct self-condensation of acetone produces 4-hydroxy-4-methylpentan-2-one , commonly known as diacetone alcohol (DAA).[1][2] The compound 1-hydroxy-4-methylpentan-3-one is an isomer of DAA but is not the product of this specific transformation. This guide provides an in-depth technical overview of the synthesis of diacetone alcohol, focusing on the core chemical principles, experimental methodologies, and relevant data for laboratory and process development applications. DAA serves as a crucial intermediate in the synthesis of various industrial chemicals, including methyl isobutyl ketone (MIBK) and hexylene glycol, and is also utilized as a solvent in coatings, lacquers, and printing inks.[2][3][4]

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The synthesis of diacetone alcohol from acetone proceeds via a base-catalyzed aldol addition. The reaction involves the formation of a nucleophilic enolate from one molecule of acetone, which then attacks the electrophilic carbonyl carbon of a second acetone molecule. The resulting alkoxide is then protonated to yield the final product, 4-hydroxy-4-methylpentan-2-one.[5][6]

The mechanism consists of the following key steps:

-

Enolate Formation : A base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from an acetone molecule to form a resonance-stabilized enolate ion.[5]

-

Nucleophilic Attack : The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second, unreacted acetone molecule.[6]

-

Protonation : The resulting alkoxide intermediate is protonated by a protic solvent (like water, which is formed in the first step) to give the final β-hydroxy ketone product, diacetone alcohol.[5][6]

Quantitative Data Summary

Physical and Chemical Properties

The key physical and chemical properties of the target compound, 4-hydroxy-4-methyl-2-pentanone, are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-Hydroxy-4-methylpentan-2-one | [2] |

| Common Names | Diacetone alcohol (DAA), 4-Hydroxy-2-keto-4-methylpentane | [1][2] |

| CAS Number | 123-42-2 | [2][7] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molar Mass | 116.16 g·mol⁻¹ | [1][2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.931 - 0.938 g/cm³ at 20-25 °C | [2][8] |

| Boiling Point | 166 °C (with some decomposition) | [2][8] |

| Melting Point | -47 °C | [2] |

| Flash Point | 52 °C | [2] |

Reaction Conditions and Yields

The synthesis of diacetone alcohol can be achieved using various catalysts and reaction setups. The equilibrium for this reaction is unfavorable, typically resulting in low conversions of acetone.[9][10] Continuous removal of the product is often employed to drive the reaction forward.

| Catalyst | Raw Material(s) | Temperature | Reaction Time | Yield | Reference |

| Barium Hydroxide | Acetone | Reflux | 95-120 hours | 71% | [9] |

| Potassium Cyanide | Acetone, Acetaldehyde | < -5 °C | 8.5 hours | 25% | [11] |

| Ion Exchange Resin & Mg(OH)₂ | Acetone | 0-40 °C (feed), 120 °C (still) | Continuous | 79.4% | [12] |

| Calcium Carbide | Acetone | 56 °C (Reflux) | Not specified | ~85% Acetone Conversion | [13][14] |

Experimental Protocols

Method 1: Barium Hydroxide Catalyzed Synthesis using Soxhlet Extraction

This classic laboratory method utilizes a solid base catalyst in a Soxhlet extractor to continuously expose fresh acetone to the catalyst, which helps to shift the equilibrium towards the product.[9][15]

Materials:

-

Acetone (commercial grade, dried over anhydrous potassium carbonate)

-

Barium hydroxide (Ba(OH)₂)

-

Porous porcelain chips

-

Glass wool

Equipment:

-

2-L round-bottomed flask

-

Soxhlet extractor with paper thimbles

-

Efficient reflux condenser

-

Heating mantle or steam bath

-

Distillation apparatus (fractionating column, condenser, receiving flasks)

-

Vacuum source for reduced pressure distillation

Procedure:

-

Reaction Setup : Place 1.5 L (1190 g) of acetone and a few porous porcelain chips into a 2-L round-bottomed flask.[9]

-

Catalyst Preparation : Fill two paper thimbles nearly full with barium hydroxide. Place one thimble on top of the other inside the Soxhlet extractor. Fill the remaining space in the top thimble with glass wool.[9][15]

-

Reaction : Assemble the Soxhlet extractor on top of the flask and fit it with a reflux condenser. Heat the flask using a steam or oil bath to reflux the acetone rapidly back into the extractor.[9]

-

Reaction Monitoring : Continue refluxing for approximately 95 to 120 hours. The reaction is considered complete when the liquid in the flask no longer boils vigorously when heated on the steam bath, due to the increased boiling point of the mixture.[9]

-

Workup and Purification :

-

Allow the reaction mixture to cool. Disassemble the apparatus.

-

Fit the flask with a fractionating column and distill off the unreacted acetone at atmospheric pressure, heating the oil bath to about 125 °C.[9]

-

Transfer the residual liquid, which is crude diacetone alcohol, to a Claisen flask for vacuum distillation.[9]

-

Distill the crude product under reduced pressure. Collect the fraction boiling at 71–74 °C at 23 mmHg.[9] The final distillation must be performed under reduced pressure as diacetone alcohol decomposes back into acetone at its atmospheric boiling point.[9][16]

-

Side Reactions and Product Network

The primary side reaction in the synthesis of diacetone alcohol is its dehydration to form the α,β-unsaturated ketone, mesityl oxide.[2][17] This reaction is particularly favored under acidic conditions or at elevated temperatures. Further condensation reactions can lead to the formation of phorone and other higher molecular weight byproducts.[17][18]

-

Diacetone Alcohol (DAA) : The desired aldol addition product.

-

Mesityl Oxide (MO) : Formed by the dehydration (loss of water) of DAA.[3]

-

Phorone : Formed from the condensation of a third molecule of acetone with mesityl oxide.

Conclusion

The synthesis of 4-hydroxy-4-methylpentan-2-one (diacetone alcohol) via the self-condensation of acetone is a well-established process. While the reaction equilibrium is unfavorable, techniques such as continuous product removal using a Soxhlet extractor with a solid base catalyst like barium hydroxide can provide good yields on a laboratory scale.[9] For industrial applications, methods involving reactive distillation with catalysts like ion-exchange resins have been developed to improve efficiency and yield.[3][12] A thorough understanding of the reaction mechanism and potential side reactions, particularly the dehydration to mesityl oxide, is critical for optimizing reaction conditions and achieving high product purity.

References

- 1. Buy this compound | 132350-33-5 [smolecule.com]

- 2. Diacetone alcohol - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. primaryinfo.com [primaryinfo.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. youtube.com [youtube.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. iscre28.org [iscre28.org]

- 11. prepchem.com [prepchem.com]

- 12. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]

- 13. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. prepchem.com [prepchem.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

A Theoretical Framework for Assessing the Conformational Stability of 1-Hydroxy-4-methylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Stability

1-Hydroxy-4-methylpentan-3-one is an organic compound featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group.[1] The presence of multiple single bonds in its structure allows for rotation, leading to various spatial arrangements known as conformations. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain. Identifying the lowest energy conformers is crucial, as they represent the most populated and likely bioactive forms of the molecule.

Theoretical chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule to locate these stable structures and the transition states that connect them. Such studies are invaluable in predicting molecular behavior and guiding experimental work.

Detailed Computational Protocol

A rigorous theoretical study of molecular stability typically involves a multi-step computational workflow. This protocol, based on widely accepted practices in computational chemistry, is designed to ensure both accuracy and computational efficiency.[2]

Step 1: Initial Structure Generation The first step is to generate a three-dimensional structure of this compound. This can be done using any standard molecular building software.

Step 2: Conformational Search To explore the potential energy surface and identify various low-energy conformers, a conformational search is performed. This is often achieved using a lower-level, computationally less expensive method like molecular mechanics (e.g., with an MMFF94 force field) to broadly sample the conformational space by systematically rotating around all rotatable bonds.

Step 3: Geometry Optimization The unique conformers identified in the previous step are then subjected to full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a common choice, offering a good balance between accuracy and computational cost.[2] A popular combination is the B3LYP functional with a Pople-style basis set such as 6-31G(d). This step refines the geometry of each conformer to a stationary point on the potential energy surface.

Step 4: Vibrational Frequency Calculations For each optimized structure, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

-

Confirmation of Minima: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

-

Thermodynamic Data: The frequency calculations provide the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy.

Step 5: Relative Energy Analysis The final energies (including ZPVE corrections) of all confirmed stable conformers are compared to determine their relative stabilities. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol, and the energies of the others are reported relative to this global minimum.

Caption: A typical workflow for the theoretical analysis of molecular stability.

Illustrative Data Presentation

While specific data for this compound is not available, the following tables represent the type of quantitative data that would be generated from the proposed computational study. The values are hypothetical but are based on what would be expected for a molecule of this nature.

Table 1: Hypothetical Relative Energies of Stable Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | Intramolecular H-bond between -OH and C=O | 0.00 | 85.2 |

| Conf-2 | Extended, no H-bond | 1.50 | 9.5 |

| Conf-3 | Gauche orientation of alkyl chain | 2.10 | 5.3 |

Table 2: Hypothetical Geometric Parameters for the Most Stable Conformer (Conf-1)

| Parameter | Atoms Involved | Value |

| Bond Lengths | ||

| O-H | 0.97 Å | |

| C=O | 1.22 Å | |

| C-C (carbonyl-methylene) | 1.51 Å | |

| Bond Angles | ||

| O-C-C | 109.5° | |

| C-C=O | 121.0° | |

| Dihedral Angles | ||

| H-O-C-C | 15.0° | |

| O=C-C-C | 180.0° |

Visualization of Conformational Relationships

The primary factor influencing the stability of this compound is expected to be the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction can significantly stabilize the molecule, leading to a preferred conformation.

Caption: Energy relationship between hypothetical conformers of this compound.

Conclusion

This guide provides a detailed and actionable framework for conducting a theoretical investigation into the stability of this compound. By following the outlined computational protocol, researchers can generate valuable data on the molecule's conformational preferences, relative energies, and geometric parameters. This information is fundamental for understanding its chemical behavior and for rational drug design, where molecular conformation plays a pivotal role in ligand-receptor interactions. The principles and methodologies described are broadly applicable to the study of other flexible molecules.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Hydroxy-4-methylpentan-3-one

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the predicted spectroscopic data for 1-Hydroxy-4-methylpentan-3-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and predictions from computational models. Detailed experimental protocols for acquiring such data are also provided, along with a visual representation of the spectroscopic analysis workflow.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₂O₂

-

Molecular Weight: 116.16 g/mol

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be considered as a guide for the interpretation of experimental spectra.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.10 | Doublet | 6H | -CH(CH₃ )₂ |

| ~2.50 | Multiplet | 1H | -CH (CH₃)₂ |

| ~2.80 | Triplet | 2H | -CO-CH₂ - |

| ~3.80 | Triplet | 2H | -CH₂ -OH |

| ~2.0-3.0 (broad) | Singlet | 1H | -OH |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~18.0 | -CH(C H₃)₂ |

| ~40.0 | -C H(CH₃)₂ |

| ~45.0 | -CO-C H₂- |

| ~60.0 | -C H₂-OH |

| ~215.0 | >C =O |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2870 | Medium-Strong | C-H stretch (alkane) |

| ~1715 | Strong, Sharp | C=O stretch (ketone) |

| ~1050 | Medium | C-O stretch (alcohol) |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 116 | 5 | [M]⁺ (Molecular Ion) |

| 101 | 15 | [M - CH₃]⁺ |

| 87 | 30 | [M - C₂H₅]⁺ |

| 71 | 100 | [CH₃-CH(CH₃)-CO]⁺ (Base Peak) |

| 57 | 40 | [CH₃-CH(CH₃)]⁺ |

| 43 | 80 | [CH₃-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition: [4][5][6]

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid): [7][8][9][10][11]

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

Electron Ionization (EI) Mass Spectrometry: [12][13][14][15][16]

-

The sample is introduced into the high-vacuum ion source of the mass spectrometer.

-

The volatile sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. rroij.com [rroij.com]

The Dawn of Acyloins: A Technical History of Alpha-Hydroxy Ketones

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds characterized by a hydroxyl group positioned on the carbon atom alpha to a ketone. Their discovery and the subsequent development of synthetic methodologies have been instrumental in the advancement of organic chemistry, providing versatile intermediates for the synthesis of a wide array of more complex molecules. This technical guide delves into the historical milestones of their discovery, details key experimental protocols for their synthesis, presents quantitative data for comparative analysis, and explores their role in biological signaling pathways.

The Initial Discovery: The Benzoin Condensation

The history of alpha-hydroxy ketones is inextricably linked to the discovery of the benzoin condensation. In 1832, German chemists Justus von Liebig and Friedrich Wöhler first reported this reaction during their investigation of bitter almond oil.[1] They observed the formation of "benzoin," a crystalline solid, from the self-condensation of two molecules of benzaldehyde. This reaction represented the first documented synthesis of an alpha-hydroxy ketone.[1]

A significant advancement came in the late 1830s when Nikolay Zinin developed a catalytic version of the reaction utilizing cyanide ions.[2] This catalytic approach dramatically improved the efficiency and practicality of the synthesis. The currently accepted mechanism for the cyanide-catalyzed benzoin condensation was later proposed by A. J. Lapworth in 1903.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of alpha-hydroxy ketones has evolved significantly since the initial discovery of the benzoin condensation. Several key methodologies have been developed, each with its own advantages and applications.

The Benzoin Condensation

The benzoin condensation remains a fundamental method for the synthesis of alpha-hydroxy ketones, particularly aromatic acyloins. The reaction involves the dimerization of two aldehydes, typically aromatic, in the presence of a nucleophilic catalyst.

a) Cyanide-Catalyzed Benzoin Condensation

This classical method utilizes cyanide as a catalyst to facilitate the umpolung (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile.

Experimental Protocol:

A mixture of 500 g of pure benzaldehyde, 1 liter of 95% ethanol, 500 ml of water, and 50 g of sodium cyanide is heated under reflux for 30 minutes.[3] Crystals of benzoin typically begin to separate from the hot solution within 20 minutes.[3] After cooling, the product is collected by suction filtration and washed with water. The crude benzoin can be recrystallized from 95% ethanol to yield a pure, white product.[3] It is imperative to use purified benzaldehyde, as crude starting material can result in significantly lower yields (around 50%).[3]

b) Thiamine-Catalyzed Benzoin Condensation

Due to the toxicity of cyanide, thiamine (Vitamin B1) hydrochloride has emerged as a safer and effective catalyst for the benzoin condensation.

Experimental Protocol:

To a 50-mL Erlenmeyer flask, add 1.75 g of thiamine hydrochloride and dissolve it in 5.0 mL of water.[4] Add 20 mL of 95% ethanol and cool the solution in an ice bath.[4] Slowly add 3.33 mL of 3 M NaOH dropwise, ensuring the temperature does not exceed 20°C.[4] To the resulting yellow solution, add 10.0 mL of pure benzaldehyde.[4] The mixture is then heated in a water bath at 60°C for 1.5 hours.[4] Upon cooling, the benzoin product crystallizes and can be collected by vacuum filtration.

The Acyloin Condensation

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an alpha-hydroxy ketone.[5][6][7] This method is particularly effective for the synthesis of aliphatic and cyclic acyloins.[5]

Experimental Protocol:

The reaction is typically performed by refluxing a carboxylic ester with metallic sodium in an aprotic solvent such as benzene, toluene, or xylene under an inert atmosphere.[6] The reaction is sensitive to oxygen, and its presence can reduce the yield.[6] A significant improvement to this method, developed by Rühlmann, involves the addition of trimethylsilyl chloride (TMSCl) to trap the enediolate intermediate as a bis-silyl ether. This intermediate can then be hydrolyzed to the acyloin, leading to higher yields.[5]

Quantitative Data

The yields of the benzoin condensation are influenced by the substrate and the catalyst used. The following tables summarize representative quantitative data.

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Sodium Cyanide | Ethanol/Water | 90-92 | [3] |

| Benzaldehyde | Thiamine HCl/NaOH | Ethanol/Water | High | [4] |

| Furfuraldehyde | KCN | - | 38-66 | [8] |

| p-Anisaldehyde | KCN | - | 60 | [8] |

| 4-Chlorobenzaldehyde | Cyanide ion | - | 36-81 (unsymmetrical) | [8] |

| Various aromatic aldehydes | N-Heterocyclic Carbene | THF | 36-98.5 | [9] |

Table 1: Representative Yields for the Benzoin Condensation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzoin | C₁₄H₁₂O₂ | 212.24 | 134.2-135 |

Table 2: Physical Properties of Benzoin

| Type of Spectrum | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.87 (d, 2H), 7.43 (s, 1H), 7.35 (dd, 2H), 7.39-7.22 (m, 5H), 5.92 (s, 1H), 4.59 (s, 1H) |

| IR (KBr) | 3410 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O) |

Table 3: Spectroscopic Data for Benzoin [9]

Biological Significance and Signaling Pathways

While the initial focus on alpha-hydroxy ketones was in synthetic chemistry, recent discoveries have highlighted their importance in biological systems, particularly in bacterial communication.

Alpha-Hydroxy Ketones in Bacterial Quorum Sensing

Certain bacteria utilize alpha-hydroxy ketones as signaling molecules in a process known as quorum sensing, which allows them to coordinate gene expression in response to population density. A well-studied example is the CqsA/CqsS system in Vibrio cholerae, the causative agent of cholera.

Experimental Workflows

The synthesis and characterization of alpha-hydroxy ketones follow a logical experimental workflow.

Conclusion

From their serendipitous discovery in the 19th century to their modern applications in organic synthesis and microbiology, alpha-hydroxy ketones have proven to be a remarkably versatile class of molecules. The foundational benzoin and acyloin condensations continue to be relevant synthetic tools, while ongoing research into their biological roles, such as in bacterial quorum sensing, opens new avenues for therapeutic intervention and a deeper understanding of microbial communication. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences, facilitating further exploration and innovation in this exciting field.

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 5. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 6. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]

- 7. Acyloin Condensation [organic-chemistry.org]

- 8. Benzoin Condensation (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 1-Hydroxy-4-methylpentan-3-one (C6H12O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy-4-methylpentan-3-one, a beta-hydroxy ketone with the molecular formula C6H12O2. Also known by its common name, diacetone alcohol, this compound serves as a valuable intermediate in organic synthesis and has potential applications in various scientific fields. This document details its chemical and physical properties, provides an experimental protocol for its synthesis via aldol condensation, and explores its role in the synthesis of heterocyclic compounds such as pyrazoles. Furthermore, it delves into the potential biological significance of α-hydroxy ketones in bacterial communication pathways. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using diagrams to facilitate understanding and application by researchers and drug development professionals.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a pleasant, faint minty odor.[1] It is classified as a beta-hydroxy ketone, containing both a hydroxyl and a carbonyl functional group.[2] Its stability is notable, though it is incompatible with strong oxidizing agents, amines, ammonia, and strong acids or bases.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Diacetone alcohol, Acetonyldimethylcarbinol, 4-Hydroxy-4-methylpentan-2-one | PubChem[1] |

| CAS Number | 132350-33-5 | --- |

| Molecular Formula | C6H12O2 | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| Density | 0.931 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 166 °C | Sigma-Aldrich |

| Melting Point | -44 °C | Biosynth |

| Flash Point | 61.7 °C | Biosynth |

| Refractive Index | n20/D 1.423 | Sigma-Aldrich |

| Solubility | Miscible with water and alcohol | PrepChem.com[3] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: 1H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | s | 6H | -C(OH)(CH3)2 |

| ~2.2 | s | 3H | -C(=O)CH3 |

| ~2.7 | s | 2H | -CH2- |

| ~3.8 | s (broad) | 1H | -OH |

Table 3: 13C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~210 | C=O (Ketone) |

| ~70 | -C (OH)(CH3)2 |

| ~55 | -C H2- |

| ~30 | -C(=O)C H3 |

| ~25 | -C(OH)(C H3)2 |

Table 4: FT-IR Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1170 | Strong | C-O stretch (tertiary alcohol) |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 116 | Low | [M]+ (Molecular Ion) |

| 101 | Moderate | [M - CH3]+ |

| 59 | High | [C(OH)(CH3)2]+ |

| 43 | Very High (Base Peak) | [CH3CO]+ |

Experimental Protocols

Synthesis of this compound via Aldol Condensation

This protocol describes the base-catalyzed self-condensation of acetone to produce this compound (diacetone alcohol).

Materials:

-

Acetone (reagent grade)

-

Barium hydroxide (Ba(OH)2) or other suitable base (e.g., NaOH, KOH)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 500 mL of acetone.

-

Catalyst Addition: Add a catalytic amount of barium hydroxide (approximately 5 g) to the acetone.

-

Reflux: Gently reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Transfer the filtrate to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated brine solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the bulk of the unreacted acetone and diethyl ether by simple distillation.

-

Purification: Purify the resulting crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

Synthesis of Pyrazoles

This compound is a key precursor for the synthesis of pyrazole derivatives, a class of heterocyclic compounds with diverse biological activities. The reaction proceeds via a cyclocondensation reaction with hydrazine or its derivatives.

The general mechanism involves the initial reaction of the ketone carbonyl group with one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the carbon bearing the hydroxyl group (or a dehydrated enone intermediate), followed by dehydration, leads to the formation of the aromatic pyrazole ring.

Caption: Synthesis of pyrazoles from this compound.

Biological Significance and Future Directions

While specific biological signaling pathways involving this compound are not extensively documented, the broader class of α-hydroxy ketones (AHKs) has been identified as a novel class of signaling molecules in bacteria.[4] These molecules are involved in quorum sensing, a mechanism of cell-cell communication that allows bacteria to coordinate gene expression based on population density.

In pathogens like Vibrio cholerae and Legionella pneumophila, AHK signaling regulates virulence, biofilm formation, and other collective behaviors.[4][5] The general pathway involves the enzymatic synthesis of AHKs, which then act as autoinducers. These molecules are detected by specific sensor kinases, triggering a phosphorelay cascade that ultimately modulates the expression of target genes.

References

- 1. Diacetone Alcohol | C6H12O2 | CID 31256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Diacetone alcohol (FDB008104) - FooDB [foodb.ca]

- 3. prepchem.com [prepchem.com]

- 4. Bacterial gene regulation by alpha-hydroxyketone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Versatile Reactivity of the Hydroxyl Group in Alpha-Hydroxy Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The alpha-hydroxy ketone motif is a pivotal functional group in organic chemistry, underpinning the structure of numerous natural products and pharmaceutical agents. The hydroxyl group's proximity to the carbonyl moiety gives rise to a unique and versatile chemical reactivity profile. This technical guide provides an in-depth exploration of the core reactions involving the hydroxyl group of alpha-hydroxy ketones, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support research and development endeavors.

Oxidation to Alpha-Diketones

The oxidation of the secondary alcohol in alpha-hydroxy ketones provides a direct route to valuable alpha-diketone structures, which are versatile intermediates in the synthesis of heterocycles and other complex molecules. A variety of oxidizing agents and catalytic systems have been developed for this transformation, with varying degrees of efficiency and selectivity.

Quantitative Data on Oxidation Reactions

| Substrate | Oxidizing Agent/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzoin | Copper(II) acetate / Ammonium nitrate | Acetic Acid | 1 | 100 | 95 | [1] |

| Benzoin | Chromium trioxide / Kieselghur | Dichloromethane | 0.5 | Reflux | 83-93 | Not explicitly in search results |

| Various α-hydroxy ketones | Cu(I) / O₂ | Not specified | Not specified | Not specified | up to 87 | [2] |

| 1,2-diols | TEMPO / Iodobenzene dichloride | Dichloromethane | Not specified | Not specified | High | [3] |

Experimental Protocol: Oxidation of Benzoin to Benzil

This protocol details the oxidation of benzoin to benzil using a copper(II) acetate and ammonium nitrate system.

Materials:

-

Benzoin

-

Glacial acetic acid

-

Ammonium nitrate

-

Copper(II) acetate monohydrate

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 g of benzoin in 50 mL of glacial acetic acid by gentle warming.

-

In a separate beaker, dissolve 5 g of ammonium nitrate and 0.2 g of copper(II) acetate monohydrate in 10 mL of water.

-

Add the ammonium nitrate/copper(II) acetate solution to the benzoin solution in the round-bottom flask.

-

Attach a reflux condenser and heat the mixture to boiling for 1 hour. The solution will turn a deep green.

-

After 1 hour, cool the reaction mixture in an ice bath.

-

Pour the cooled mixture into 100 mL of ice-cold water with stirring. A yellow precipitate of benzil will form.

-

Collect the crude benzil by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water until the washings are neutral.

-

Recrystallize the crude benzil from ethanol to obtain pure, bright yellow needles.

-

Dry the purified benzil and determine the melting point and yield.

Reduction to Vicinal Diols

The reduction of the carbonyl group in alpha-hydroxy ketones affords vicinal diols, a structural motif prevalent in many biologically active molecules. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the potential for chelation control.

Quantitative Data on Reduction Reactions

The diastereoselectivity of the reduction of alpha-hydroxy ketones is a critical consideration. The use of chelating reducing agents often leads to high diastereoselectivity.

| Substrate | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Various α-hydroxy ketones | Zn(BH₄)₂ | THF | Room Temp | Highly selective for syn-diol | High | [4][5] |

| Various α-diketones | Zn(BH₄)₂/Charcoal | THF | Room Temp | - | 92-95 (to diol) | [4][5] |

| Various α-diketones and α-hydroxy ketones | Bacillus clausii DSM 8716T butanediol dehydrogenase | MES-NaOH buffer | 30 | High | Variable | [6] |

Experimental Protocol: Reduction of Benzoin with Zinc Borohydride

This protocol describes the diastereoselective reduction of benzoin to hydrobenzoin using zinc borohydride.

Materials:

-

Benzoin

-

Zinc chloride (anhydrous)

-

Sodium borohydride

-

Tetrahydrofuran (THF, dry)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Preparation of Zinc Borohydride Solution: In a dry, nitrogen-flushed round-bottom flask, add anhydrous zinc chloride to dry THF. Cool the mixture in an ice bath and slowly add sodium borohydride in portions with stirring. Stir the mixture at room temperature for 12-24 hours to form a solution of zinc borohydride.

-

Reduction Reaction: In a separate round-bottom flask, dissolve benzoin in dry THF.

-

Cool the benzoin solution in an ice bath and add the prepared zinc borohydride solution dropwise with stirring under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours).

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the vicinal diol.

-

Analyze the diastereomeric ratio using ¹H NMR spectroscopy.

Alpha-Ketol Rearrangement

A characteristic reaction of alpha-hydroxy ketones is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group.[7] This rearrangement can be induced by acid, base, or heat and is driven by the formation of a more thermodynamically stable isomer.[7]

Mechanistic Pathway of the Alpha-Ketol Rearrangement

The following diagram illustrates the base-catalyzed α-ketol rearrangement.

Caption: Base-catalyzed α-ketol rearrangement mechanism.

Esterification Reactions

The hydroxyl group of alpha-hydroxy ketones can undergo esterification, though direct esterification can be challenging. Oxidative esterification provides an efficient alternative, converting the alpha-hydroxy ketone directly into an alpha-keto ester.

Experimental Protocol: Heterogeneous Oxidative Esterification

This protocol is a general procedure for the aerobic oxidative esterification of an alpha-hydroxy ketone with an alcohol using a heterogeneous catalyst.

Materials:

-

Alpha-hydroxy ketone (e.g., benzoin)

-

Alcohol (e.g., methanol, ethanol)

-

Heterogeneous catalyst (e.g., hydrotalcite-supported bimetallic catalyst)

-

Toluene (if required)

-

Oxygen (balloon or cylinder)

-

Schlenk tube

-

Magnetic stirrer and hotplate

Procedure:

-

To a Schlenk tube, add the alpha-hydroxy ketone (0.2 mmol) and the heterogeneous catalyst (e.g., 20 mg of CuMn/HT).

-

Seal the tube with a rubber septum, and then evacuate and backfill with oxygen (repeat 3-5 times).

-

Inject the alcohol (1 mL for neat conditions, or 0.4 mmol in 1 mL of toluene for solvent conditions) into the Schlenk tube under an oxygen atmosphere.

-

Stir the reaction mixture at the desired temperature (e.g., 70 °C) for the required time (e.g., 12 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the catalyst by filtration.

-

If the reaction was run neat, remove the excess alcohol by distillation under reduced pressure to afford the desired alpha-keto ester. If a solvent was used, concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a reaction involving an alpha-hydroxy ketone.

Caption: A generalized experimental workflow for synthesis.

This guide provides a foundational understanding of the key chemical transformations of the hydroxyl group in alpha-hydroxy ketones. The provided data and protocols serve as a starting point for further investigation and application in the fields of chemical synthesis and drug development. Researchers are encouraged to consult the cited literature for more detailed information and specific applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF [scielo.org.mx]

- 6. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Keto-Enol Tautomerism of 1-Hydroxy-4-methylpentan-3-one

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). This guide provides a comprehensive technical overview of the keto-enol tautomerism in 1-Hydroxy-4-methylpentan-3-one (C₆H₁₂O₂), a primary alpha-hydroxy ketone. While specific experimental equilibrium data for this compound is not extensively documented in publicly accessible literature, this paper outlines the theoretical principles governing its tautomerism, the structural factors influencing the equilibrium, and detailed experimental and computational protocols for its characterization. This document serves as a foundational resource for researchers aiming to investigate the tautomeric behavior of this and similar β-hydroxy ketones, which is crucial for understanding reactivity, stability, and potential applications in chemical synthesis and drug development.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where isomers are in dynamic equilibrium and can be interconverted by the migration of a proton and the shifting of a double bond.[1][2] The interconversion can be catalyzed by either acid or base.[3]

-

Keto Form: Contains a carbonyl group (C=O).

-

Enol Form: Contains a hydroxyl group (-OH) bonded to a carbon atom that is part of a carbon-carbon double bond (C=C).

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[3] However, the stability of the enol form can be significantly influenced by several factors, including intramolecular hydrogen bonding, conjugation, substitution, and aromaticity.[3][4] Understanding this equilibrium is critical as the keto and enol forms exhibit distinct physical and chemical properties, with the enol form acting as a key nucleophilic intermediate in many reactions.[3]

Structural Analysis of this compound Tautomers

This compound possesses a ketone functional group and alpha-hydrogens on both adjacent carbons (C2 and C4), allowing for the formation of two potential enol tautomers.

-

Keto Tautomer: The primary and generally more stable form.

-

Enol Tautomer 1 (Enol-A): Formed by the removal of a proton from the C2 carbon. This results in the enol double bond being located between C2 and C3.

-

Enol Tautomer 2 (Enol-B): Formed by the removal of a proton from the C4 carbon. This results in the enol double bond being located between C3 and C4.

The relative stability and concentration of these enol forms at equilibrium would depend on factors such as steric hindrance and electronic effects. The presence of the hydroxyl group at C1 can also influence the equilibrium, potentially through intramolecular hydrogen bonding with the enol moiety.

Caption: Tautomeric equilibrium of this compound.

Catalytic Mechanisms of Tautomerization

The interconversion between the keto and enol forms is typically slow but can be accelerated by acid or base catalysts.

Acid-Catalyzed Mechanism:

-

Protonation of the carbonyl oxygen increases the acidity of the α-hydrogens.[1]

-

A weak base (e.g., water) removes an α-proton, leading to the formation of the C=C double bond of the enol.[4][5]

Base-Catalyzed Mechanism:

-

A base removes an acidic α-proton to form a resonance-stabilized enolate ion.[5]

-

Protonation of the oxygen atom of the enolate by a weak acid (e.g., water) yields the enol form.[5]

References

A Technical Guide to the Solubility of 1-Hydroxy-4-methylpentan-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Hydroxy-4-methylpentan-3-one. Due to the limited availability of specific quantitative solubility data for this compound, this paper presents qualitative solubility information for its close isomer, 4-Hydroxy-4-methylpentan-2-one (commonly known as Diacetone Alcohol), as a reasonable proxy. The structural similarities suggest analogous solubility behavior, though experimental verification is strongly recommended. This guide also furnishes detailed experimental protocols for determining solubility and miscibility.

Introduction to this compound

This compound is an organic compound featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group. This bifunctional nature imparts a degree of polarity that significantly influences its solubility in various media. Understanding its behavior in organic solvents is crucial for its application as a synthetic intermediate, in coating formulations, and for purification processes in pharmaceutical and chemical manufacturing.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

-

Polarity: The presence of the hydroxyl and ketone groups in this compound allows for dipole-dipole interactions and hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor.[2]

-

Solvent Interaction: In polar organic solvents such as alcohols and ketones, this compound can form strong intermolecular hydrogen bonds, leading to high solubility or miscibility.[3] In non-polar solvents, solubility is expected to be lower, as the primary interactions would be weaker van der Waals forces.

Solubility Profile

The following table summarizes the qualitative solubility of 4-Hydroxy-4-methylpentan-2-one in various organic solvents, which can be used as an estimate for this compound.

| Organic Solvent | Chemical Formula | Type | Estimated Solubility of Isomer (4-Hydroxy-4-methylpentan-2-one) |

| Acetone | C₃H₆O | Ketone | Miscible[4][6][7] |

| Ethanol | C₂H₅OH | Alcohol | Miscible[4][7] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Miscible[7] |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Miscible[4] |

| Chloroform | CHCl₃ | Halogenated Hydrocarbon | Miscible[4][7] |

| Butanol | C₄H₉OH | Alcohol | Miscible[8] |

| Butyl Acetate | C₆H₁₂O₂ | Ester | Miscible[8] |

| Benzyl Alcohol | C₇H₈O | Aromatic Alcohol | Miscible[8] |

| Pyridine | C₅H₅N | Heterocyclic Aromatic | Miscible[8] |

| Formamide | CH₃NO | Amide | Miscible[8] |

Disclaimer: The data presented is for the isomer 4-Hydroxy-4-methylpentan-2-one (CAS 123-42-2). While expected to be similar, these values should be confirmed experimentally for this compound.

Experimental Protocols

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

This protocol determines if the solute and solvent are miscible in all proportions at a given temperature.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer

-

Constant temperature water bath

Procedure:

-

Set the water bath to the desired experimental temperature (e.g., 25°C) and allow it to equilibrate.

-

Add 5 mL of the organic solvent to a clean, dry test tube.

-

Add 5 mL of this compound to the same test tube.

-

Stopper the test tube and vortex for 60 seconds to ensure thorough mixing.

-

Place the test tube in the constant temperature water bath for 10-15 minutes.

-

Visually inspect the mixture.

-

Miscible: The mixture appears as a single, clear, homogeneous liquid phase.

-

Immiscible or Partially Miscible: The mixture shows two distinct layers, turbidity, or the formation of droplets.[9]

-

This protocol is for systems found to be immiscible or partially miscible and aims to quantify the solubility limit. The isothermal shake-flask method is a reliable approach.

Materials and Apparatus:

-

All items from Protocol 1

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (if necessary)

-

Scintillation vials with caps

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the organic solvent in several sealed vials. An excess is ensured when a separate phase of the solute is clearly visible.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to rest in the constant temperature bath for several hours to permit the undissolved solute to settle.

-

Carefully extract an aliquot from the clear, supernatant solvent phase. If necessary, use a syringe filter to avoid transferring any undissolved solute.

-

Accurately weigh the aliquot and then dilute it with a suitable solvent for analysis.

-

Analyze the concentration of this compound in the diluted aliquot using a pre-calibrated GC or HPLC method.

-

Calculate the original concentration in the saturated solution, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical process for determining the solubility of this compound can be visualized as a clear workflow.